molecular formula C24H30N2O2 B10928146 (16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol

(16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol

Cat. No.: B10928146
M. Wt: 378.5 g/mol
InChI Key: OYOBEWYVPOOXAW-LICLKQGHSA-N
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Description

(16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol is a synthetic compound that belongs to the class of estrogens It is characterized by its unique structure, which includes an ethyl-pyrazole moiety attached to the estradiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol typically involves multiple steps. One common method starts with the modification of estradiol, followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol has several scientific research applications:

    Chemistry: Used as a model compound to study estrogenic activity and its interactions with various receptors.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol involves binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the compound induces conformational changes in the receptor, leading to the activation or repression of target genes. This process involves various molecular pathways, including the MAPK/ERK and PI3K/Akt pathways, which play crucial roles in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound of (16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-triene-3,17-diol, widely used in hormone replacement therapy.

    Ethinylestradiol: A synthetic derivative of estradiol, commonly used in oral contraceptives.

    Mestranol: Another synthetic estrogen used in combination with progestins for contraceptive purposes.

Uniqueness

This compound is unique due to its specific structural modification, which imparts distinct pharmacological properties. The presence of the pyrazole moiety enhances its binding affinity to estrogen receptors and may result in different biological activities compared to other estrogens.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

(16E)-16-[(1-ethylpyrazol-4-yl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C24H30N2O2/c1-3-26-14-15(13-25-26)10-17-12-22-21-6-4-16-11-18(27)5-7-19(16)20(21)8-9-24(22,2)23(17)28/h5,7,10-11,13-14,20-23,27-28H,3-4,6,8-9,12H2,1-2H3/b17-10+

InChI Key

OYOBEWYVPOOXAW-LICLKQGHSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O

Canonical SMILES

CCN1C=C(C=N1)C=C2CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O

Origin of Product

United States

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